17-AAG (Tanespimycin): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
17-AAG (Tanespimycin): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Allylamino-17-demethoxygeldanamycin (17-AAG), also known as tanespimycin, is a derivative of the natural product geldanamycin. Geldanamycin, produced by the bacterium Streptomyces hygroscopicus, initially showed promise as an anticancer agent but was hampered by its significant toxicity. This led to the development of 17-AAG, a less toxic analogue that has been the subject of extensive preclinical and clinical investigation. This technical guide provides an in-depth overview of the discovery, synthesis process, and mechanism of action of 17-AAG, with a focus on its role as a potent inhibitor of Heat Shock Protein 90 (Hsp90).
Discovery and Development
The journey to 17-AAG began with the discovery of geldanamycin, a benzoquinone ansamycin antibiotic with potent antitumor activity. However, significant hepatotoxicity and poor solubility limited its clinical utility. In the 1990s, efforts to develop less toxic and more effective analogues led to the synthesis of 17-AAG. This was achieved by replacing the methoxy group at the 17-position of the geldanamycin ansa chain with an allylamino group. This modification resulted in a compound with a more favorable toxicity profile while retaining potent Hsp90 inhibitory activity. Despite its improved characteristics over geldanamycin, 17-AAG still presented formulation challenges due to its poor water solubility, a factor that has influenced its clinical development pathway.
Synthesis Process
The synthesis of 17-AAG is a semi-synthetic process that starts with the natural product geldanamycin. The core of the synthesis is a nucleophilic substitution reaction where the methoxy group at the 17-position of the benzoquinone ring of geldanamycin is displaced by allylamine.
Experimental Protocol: Synthesis of 17-AAG from Geldanamycin
Materials:
-
Geldanamycin
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Allylamine
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Dichloromethane (CH2Cl2), dry
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Hexane
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Methanol (MeOH)
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Chloroform (CHCl3)
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Thin Layer Chromatography (TLC) plates
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Standard laboratory glassware and stirring equipment
Procedure:
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Reaction Setup: Dissolve geldanamycin in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Allylamine: To the stirred solution of geldanamycin, add an excess of allylamine dropwise at room temperature. Typically, 5 equivalents of allylamine are used.
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Reaction Monitoring: The reaction mixture is stirred at room temperature, protected from light, for approximately 48 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase of chloroform and methanol (e.g., 95:5 CHCl3:MeOH). The disappearance of the geldanamycin spot and the appearance of a new, more polar spot corresponding to 17-AAG indicates the reaction is proceeding.
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Precipitation and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is then precipitated by the addition of hexane. The precipitation process is often repeated multiple times (e.g., 3x) to remove unreacted allylamine and other impurities. The precipitate is collected by centrifugation or filtration.
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Final Product: The resulting solid is dried under vacuum to yield 17-AAG as a powder. The product can be further purified by column chromatography if necessary.
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Characterization: The identity and purity of the synthesized 17-AAG are confirmed by analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mechanism of Action: Hsp90 Inhibition
17-AAG exerts its anticancer effects by potently and specifically inhibiting Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that is essential for the conformational stability, maturation, and function of a wide array of "client" proteins. Many of these client proteins are key components of signaling pathways that are frequently dysregulated in cancer, promoting cell proliferation, survival, and angiogenesis.
By binding to the ATP-binding pocket in the N-terminus of Hsp90, 17-AAG competitively inhibits the ATPase activity of the chaperone. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway. The degradation of these oncoproteins simultaneously disrupts multiple oncogenic signaling pathways, making Hsp90 an attractive target for cancer therapy.
Quantitative Data Summary
The following tables summarize key quantitative data for 17-AAG from preclinical and clinical studies.
Table 1: In Vitro Activity of 17-AAG in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BT474 | Breast Cancer | 5-6 | [1] |
| N87 | Gastric Cancer | 5-6 | [1] |
| SKOV3 | Ovarian Cancer | 5-6 | [1] |
| SKBR3 | Breast Cancer | 5-6 | [1] |
| LNCaP | Prostate Cancer | 25-45 | [1] |
| LAPC-4 | Prostate Cancer | 25-45 | [1] |
| DU-145 | Prostate Cancer | 25-45 | [1] |
| PC-3 | Prostate Cancer | 25-45 | [1] |
| JIMT-1 | Breast Cancer (Trastuzumab-resistant) | 10 | [2] |
| SKBR-3 | Breast Cancer | 70 | [2] |
| HCT116 | Colon Cancer | Not specified, but induces apoptosis | [3] |
| MCF-7 | Breast Cancer | Treatment at 3 µM showed depletion of client proteins | [4] |
| IMR-32 | Neuroblastoma | Significant inhibition at 0.5 and 1 µM | [5] |
| SK-N-SH | Neuroblastoma | Significant inhibition at 0.5 and 1 µM | [5] |
Table 2: Phase I Clinical Trial Data for 17-AAG
| Dosing Schedule | Maximum Tolerated Dose (MTD) (mg/m²) | Dose-Limiting Toxicities (DLTs) | Reference |
| Daily x 5 days, every 21 days | 56 | Hepatic toxicity, fatigue, myalgias, nausea | [6][7] |
| Daily x 3 days, every 14 days | 112 | Not specified | [6][7] |
| Days 1, 4, 8, 11, every 21 days | 220 | Not specified | [6][7] |
| Weekly x 3, every 4 weeks | 295 | Pancreatitis, fatigue | [8] |
| Weekly x 3, every 4 weeks (in combination with gemcitabine) | 154 | Thrombocytopenia, fever, dyspnea | [9][10] |
| Weekly x 3, every 4 weeks (in combination with gemcitabine and cisplatin) | 154 | Neutropenia, hyperbilirubinemia, dehydration, GGT elevation, hyponatremia, nausea, vomiting, thrombocytopenia | [9][10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of 17-AAG's biological activities.
Hsp90 Binding Assay (Competitive)
This assay measures the ability of a compound to compete with a known ligand for binding to Hsp90.
Materials:
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Purified recombinant human Hsp90 protein
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Fluorescently labeled Hsp90 ligand (e.g., FITC-geldanamycin)
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Assay buffer (e.g., 20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP40)
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17-AAG stock solution (in DMSO)
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96-well black microplates
Procedure:
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Prepare serial dilutions of 17-AAG in the assay buffer.
-
In a 96-well plate, add the diluted 17-AAG solutions. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
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Add the fluorescently labeled Hsp90 ligand to all wells at a fixed concentration.
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Add the purified Hsp90 protein to all wells except the no-enzyme control.
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Incubate the plate at room temperature for a specified time (e.g., 2 hours), protected from light.
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Measure the fluorescence polarization or fluorescence intensity using a microplate reader.
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Calculate the percentage of inhibition for each concentration of 17-AAG and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of 17-AAG on cell viability and proliferation.
Materials:
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Cancer cell lines of interest
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Complete cell culture medium
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17-AAG stock solution (in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with various concentrations of 17-AAG. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
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Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of Hsp90 Client Proteins
This technique is used to measure the levels of specific Hsp90 client proteins following treatment with 17-AAG.
Materials:
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Cancer cell lines
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17-AAG stock solution (in DMSO)
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Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and electrophoresis apparatus
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PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibodies specific for Hsp90 client proteins (e.g., Akt, Raf-1, HER2, CDK4) and a loading control (e.g., β-actin or GAPDH)
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HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with 17-AAG at various concentrations and for different time points. After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in client protein levels.
Conclusion
17-AAG has played a pivotal role in the development of Hsp90 inhibitors as a therapeutic strategy for cancer. Its discovery as a less toxic derivative of geldanamycin opened the door for clinical investigations into this class of drugs. The synthesis of 17-AAG from a readily available natural product is a straightforward process. Its mechanism of action, centered on the inhibition of the essential molecular chaperone Hsp90, provides a powerful means to simultaneously disrupt multiple oncogenic signaling pathways. While challenges related to its formulation and toxicity have been encountered in the clinic, the extensive research on 17-AAG has provided a deep understanding of Hsp90 biology and has paved the way for the development of next-generation Hsp90 inhibitors with improved pharmaceutical properties. The data and protocols presented in this guide serve as a valuable resource for researchers and drug development professionals continuing to explore the therapeutic potential of targeting Hsp90 in cancer and other diseases.
References
- 1. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase II Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hsp90 – from signal transduction to cell transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I study of 17-allylamino-17 demethoxygeldanamycin, gemcitabine and/or cisplatin in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Cremophor-Free Formulation for Tanespimycin (17-AAG) using PEO-b-PDLLA Micelles: Characterization and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hsp90 and co-chaperones twist the functions of diverse client proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activities of novel 17-aminogeldanamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
